2-Azido-4-fluorobenzoic acid
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Overview
Description
2-Azido-4-fluorobenzoic acid is an organic compound that belongs to the class of azido-substituted benzoic acids It is characterized by the presence of an azido group (-N₃) and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where 4-fluorobenzoic acid is treated with sodium azide (NaN₃) under appropriate conditions to replace a leaving group with the azido group .
Industrial Production Methods: While specific industrial production methods for 2-Azido-4-fluorobenzoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-4-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) is commonly used for introducing the azido group.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is used for reducing the azido group to an amine.
Major Products:
Scientific Research Applications
2-Azido-4-fluorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azido-4-fluorobenzoic acid primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper (Cu) or other transition metals, facilitating the formation of triazole derivatives . The fluorine atom can also influence the compound’s reactivity and stability, making it a valuable building block in synthetic chemistry .
Comparison with Similar Compounds
4-Fluorobenzoic acid: Lacks the azido group but shares the fluorinated benzene ring structure.
2-Fluorobenzoic acid: Similar structure but with the fluorine atom in a different position.
4-Azidobenzoic acid: Contains the azido group but lacks the fluorine atom.
Uniqueness: 2-Azido-4-fluorobenzoic acid is unique due to the presence of both the azido and fluorine groups on the benzene ring. This combination imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
2-azido-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-2-5(7(12)13)6(3-4)10-11-9/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTULIKFEWSZCOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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